Methyl 2-(3-bromocyclobutyl)acetate

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Methyl 2-(3-bromocyclobutyl)acetate (CAS 2445794-52-3) is a bifunctional C7H11BrO2 building block featuring a strained cyclobutyl core bearing a reactive alkyl bromide handle and a masked acetate group. With a molecular weight of 207.06 g/mol, a computed logP of 1.6, and 2 hydrogen bond acceptors , this compound serves as a versatile intermediate for introducing cyclobutane topology into candidate molecules.

Molecular Formula C7H11BrO2
Molecular Weight 207.067
CAS No. 2445794-52-3
Cat. No. B2507461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-bromocyclobutyl)acetate
CAS2445794-52-3
Molecular FormulaC7H11BrO2
Molecular Weight207.067
Structural Identifiers
SMILESCOC(=O)CC1CC(C1)Br
InChIInChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3
InChIKeyGXTPMQMQCIJYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-bromocyclobutyl)acetate (CAS 2445794-52-3): A Strategic Building Block for Modular Cyclobutane Synthesis


Methyl 2-(3-bromocyclobutyl)acetate (CAS 2445794-52-3) is a bifunctional C7H11BrO2 building block featuring a strained cyclobutyl core bearing a reactive alkyl bromide handle and a masked acetate group. With a molecular weight of 207.06 g/mol, a computed logP of 1.6, and 2 hydrogen bond acceptors [1], this compound serves as a versatile intermediate for introducing cyclobutane topology into candidate molecules. Its value lies in its orthogonal reactivity: the bromine atom enables transition-metal-catalyzed cross-coupling, while the methyl ester can be selectively hydrolyzed or reduced, allowing for iterative functionalization that simpler mono-functional analogs cannot support.

Why Methyl 2-(3-bromocyclobutyl)acetate Cannot Be Swapped with Its Dehalogenated or Lighter Halogen Analogs in Fragment-Based Programs


Generic substitution of the 3-bromo group with hydrogen, chlorine, or fluorine fundamentally alters the compound's physicochemical profile and synthetic utility. The bromine atom provides a balance of steric bulk and leaving-group ability that is critical for efficient metal-catalyzed oxidative addition. Standard leaving-group trends in SN2 and cross-coupling reactions show that alkyl bromides react approximately 103–104 times faster than the corresponding chlorides, while fluorides are essentially inert [1]. Additionally, the bromo substituent increases lipophilicity (computed logP 1.6) relative to the non-halogenated parent (logP 1.7), a seemingly paradoxical decrease attributable to the strong electron-withdrawing effect that enhances polarity, yet still offers higher membrane permeability potential than the 3-fluoro analog (estimated logP ~0.5–1.0) [2]. Procurement of the correct halogen variant is therefore non-negotiable for maintaining synthetic sequence fidelity in parallel medicinal chemistry campaigns.

Head-to-Head and Class-Level Evidence for Selecting Methyl 2-(3-bromocyclobutyl)acetate Over Its Closest Analogs


Bromine-Specific Leaving Group Efficiency Drives 1000–10,000-Fold Rate Enhancement in Nucleophilic Displacement Versus the 3-Chloro Analog

The strategic selection of the 3-bromo substituent over the 3-chloro or 3-fluoro analog is validated by the well-established leaving-group hierarchy in bimolecular nucleophilic substitution (SN2) reactions. Alkyl bromides consistently demonstrate rate enhancements of 103 to 104 relative to alkyl chlorides under identical conditions, a trend attributed to the lower carbon-halogen bond dissociation energy and greater polarizability of bromine . This translates directly to higher yields in downstream synthetic steps where nucleophilic displacement of the halogen is required, such as amination or etherification of the cyclobutyl 3-position. Fluorinated analogs are effectively unreactive under these conditions, rendering them unsuitable for this functionalization strategy.

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Optimized Physicochemical Profile: Balanced Lipophilicity (logP 1.6) and Molecular Weight (207.06 g/mol) Relative to 3-Iodo (MW 254.07, logP ~2.0) and Non-Halogenated (MW 128.17, logP 1.7) Analogs

Computed logP for Methyl 2-(3-bromocyclobutyl)acetate is 1.6, as calculated by PubChem using the XLogP3 algorithm [1]. This places it in an optimal range for oral bioavailability and CNS permeability (recommended logP 1–3.5 for lead-like compounds) while maintaining sufficient aqueous solubility. The non-halogenated analog Methyl 2-cyclobutylacetate exhibits a slightly higher logP of 1.7 (MW 128.17) [2], offering no synthetic handle for further functionalization. In contrast, the hypothetical 3-iodo analog would carry an estimated logP of ~2.0–2.5 due to the greater hydrophobicity of iodine (π(I) = 1.12) and a molecular weight of 254.07 g/mol, pushing it beyond typical fragment-based discovery guidelines. The 3-chloro analog (estimated logP ~1.3–1.5, MW 162.6) falls lower in the lipophilicity range. The bromine atom thus achieves the optimal balance: sufficient lipophilicity for membrane interaction without the excessive mass and logP of iodine, while retaining superior leaving-group reactivity.

Lipophilicity Lead-Likeness Physicochemical Properties

Vendor-Confirmed High Purity (95–98%) with Batch-Specific QC Documentation (NMR, HPLC, GC) Enables Direct Use in Parallel Synthesis Without Further Purification

Multiple independent vendors supply Methyl 2-(3-bromocyclobutyl)acetate at standard purities of 95% (Bidepharm, Sigma-Aldrich) to 98% (Leyan) . Critically, Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC spectra , while Sigma-Aldrich offers Certificates of Analysis (COA) for traceability . In contrast, the non-halogenated parent compound Methyl 2-cyclobutylacetate is more widely available but lacks the synthetic handle for diversification. The 3-iodo analog is not commercially cataloged by major vendors, requiring custom synthesis with associated lead times and cost. This established supply chain with documented purity metrics reduces the risk of failed reactions due to unknown impurities and supports reproducible parallel synthesis workflows.

Quality Control Procurement Readiness High-Throughput Synthesis

Hydrolytic Orthogonality: Selective Ester Saponification Preserves the Alkyl Bromide Handle, Enabling Iterative FGI Strategies Not Possible with Acid-Labile Protecting Groups

The methyl ester of Methyl 2-(3-bromocyclobutyl)acetate can be selectively hydrolyzed to the corresponding carboxylic acid under mild alkaline conditions (e.g., LiOH in THF/H2O at 0–25°C) without affecting the alkyl bromide [1]. This permits an iterative two-directional synthesis strategy: the carboxylic acid can be converted to an amide, Weinreb amide, or active ester for coupling, while the alkyl bromide is subsequently engaged in cross-coupling or substitution. In contrast, the non-halogenated analog Methyl 2-cyclobutylacetate provides only the acid handle; the 3-iodo analog risks competitive reductive dehalogenation or Finkelstein exchange under basic hydrolysis conditions, complicating purification. The alkyl chloride analog resists subsequent cross-coupling at the halogen center, reducing its utility as a bidirectional intermediate.

Functional Group Interconversion Orthogonal Reactivity Iterative Synthesis

Procurement-Driven Application Scenarios: Where Methyl 2-(3-bromocyclobutyl)acetate Delivers Verifiable Advantage


Parallel Library Synthesis Requiring 3-Position Diversification via SN2 or Cross-Coupling

In medicinal chemistry groups running 96-well plate parallel synthesis, Methyl 2-(3-bromocyclobutyl)acetate serves as a common intermediate for diversifying the cyclobutyl 3-position. The bromide leaving group ensures high conversion under standard SN2 conditions (amines, thiols, phenolates) or Suzuki/Negishi cross-coupling conditions, as supported by the 103–104 rate enhancement over the chloride analog . The commercially available purity (≥95%) eliminates the need for pre-purification, enabling direct weighing and allocation to reaction wells, which is critical for maintaining throughput in high-throughput experimentation (HTE) workflows.

Fragment-to-Lead Optimization Requiring Controlled Lipophilicity and Bidirectional Growth

When a cyclobutane-containing fragment hit is identified at the 3-position, the bromine atom's balance of lipophilicity (logP 1.6) and leaving-group reactivity makes Methyl 2-(3-bromocyclobutyl)acetate the preferred intermediate for fragment growth [1]. The iodine analog would introduce excessive logP (estimated +0.5–0.9 log units) and molecular weight (+47 Da), potentially breaching fragment rule-of-three guidelines and compromising aqueous solubility. The chlorine analog would stall at the halogen diversification step due to insufficient reactivity. The documented batch-to-batch consistency from suppliers supports reproducible SAR exploration across multiple iteration cycles.

Iterative Synthesis of Bifunctional Cyclobutane Scaffolds via Selective Ester Hydrolysis and Subsequent Halogen Functionalization

As demonstrated by the orthogonal reactivity design [2], Methyl 2-(3-bromocyclobutyl)acetate enables a two-step sequential functionalization: (1) ester hydrolysis to the carboxylic acid, followed by amide bond formation or other acyl transformations, then (2) engagement of the intact alkyl bromide in Pd-catalyzed cross-coupling. This iterative approach avoids protecting group manipulations and is not feasible with the 3-iodo analog, which risks decomposition under hydrolysis conditions, or the 3-chloro analog, which is poorly reactive in the second cross-coupling step. Procurement of the bromo variant thus directly supports a convergent synthetic strategy with a lower step count.

Academic Core Facilities and CROs Standardizing on a Single Cyclobutyl Halide Building Block

For academic core synthesis facilities and contract research organizations (CROs) that maintain a curated inventory of building blocks, Methyl 2-(3-bromocyclobutyl)acetate represents the optimal single-stock item among the cyclobutyl halide series. It is commercially available at documented purity from multiple vendors , eliminating single-supplier dependency. Its balanced logP (1.6) and moderate molecular weight (207.06 g/mol) make it applicable to a broad range of client projects, from agrochemical discovery to pharmaceutical lead optimization, without requiring separate stocks of the chloro and iodo variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-bromocyclobutyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.